2-chloro-N-[3-(tetrazol-1-yl)phenyl]acetamide
Description
2-chloro-N-[3-(tetrazol-1-yl)phenyl]acetamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry, material science, and agriculture . The presence of the tetrazole ring in this compound imparts unique properties to the compound, making it of interest for scientific research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[3-(tetrazol-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O/c10-5-9(16)12-7-2-1-3-8(4-7)15-6-11-13-14-15/h1-4,6H,5H2,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKYUPVZCKAPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(tetrazol-1-yl)phenyl]acetamide typically involves the reaction of 3-(tetrazol-1-yl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Oxidation and Reduction: Various oxidation states of the tetrazole ring.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
2-chloro-N-[3-(tetrazol-1-yl)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(tetrazol-1-yl)phenyl]acetamide involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can mimic carboxylic acids and interact with enzymes and receptors in the body. This interaction can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1H-tetrazole: A simple tetrazole compound with similar biological activities.
5-phenyltetrazole: A tetrazole derivative with a phenyl group, similar to 2-chloro-N-[3-(tetrazol-1-yl)phenyl]acetamide.
Uniqueness
This compound is unique due to the presence of both the chloro and tetrazole functional groups, which impart distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
